molecular formula C14H15NS B14226656 2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine CAS No. 820961-89-5

2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine

Cat. No.: B14226656
CAS No.: 820961-89-5
M. Wt: 229.34 g/mol
InChI Key: ARQOEZVEDQGMNB-UHFFFAOYSA-N
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Description

2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine is a chemical compound that belongs to the class of organosulfur compounds It features a pyridine ring substituted with a sulfanyl group attached to a phenylpropan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine typically involves the reaction of 2-chloropyridine with 2-phenylpropan-2-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-sulfanylated pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further influencing biological activity.

Properties

CAS No.

820961-89-5

Molecular Formula

C14H15NS

Molecular Weight

229.34 g/mol

IUPAC Name

2-(2-phenylpropan-2-ylsulfanyl)pyridine

InChI

InChI=1S/C14H15NS/c1-14(2,12-8-4-3-5-9-12)16-13-10-6-7-11-15-13/h3-11H,1-2H3

InChI Key

ARQOEZVEDQGMNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)SC2=CC=CC=N2

Origin of Product

United States

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